Triacrilato de aluminio

Descripción general

Descripción

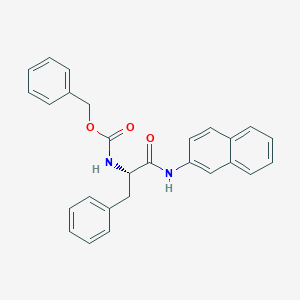

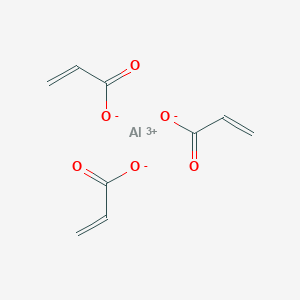

Aluminum triacrylate is an organometallic compound that consists of aluminum ions coordinated with three acrylate ligands. This compound is of significant interest due to its potential applications in various fields, including materials science and polymer chemistry. The presence of acrylate groups allows for polymerization, making it useful in creating advanced materials with specific properties.

Aplicaciones Científicas De Investigación

Aluminum triacrylate has a wide range of applications in scientific research:

Materials Science: It is used in the synthesis of preceramic precursors for stereolithographic 3D printing of corundum ceramics.

Polymer Chemistry: The compound is utilized in the formation of polymer networks with specific mechanical and thermal properties.

Biomedical Applications: Due to its ability to form biocompatible polymers, aluminum triacrylate is explored for use in medical devices and implants.

Industrial Applications: It is used as a binder in the production of high-performance materials, such as coatings and adhesives.

Mecanismo De Acción

Target of Action

Aluminum triacrylate, also known as aluminum acrylate , is a type of organo-metal salt . It is primarily used as a reactive filler in elastomers . The primary targets of aluminum triacrylate are the polymer matrices in which it is incorporated. It interacts with these matrices to enhance their properties, such as tensile strength, hardness, and abrasion resistance .

Mode of Action

Aluminum triacrylate interacts with its targets through a process of homopolymerization and graft copolymerization . This occurs during the curing of the elastomer composites by peroxide . The compound’s interaction with its targets results in enhanced mechanical properties of the elastomer .

Biochemical Pathways

For instance, aluminum can affect the metabolism in humans, influencing the absorption, transport, tissue distribution, and excretion of the metal

Pharmacokinetics

Aluminum exposure can occur through diet, antacids, buffered analgesics, and vaccination . The body burden of aluminum from these sources is significantly less than the safe body burden modeled using regulatory minimal risk levels .

Result of Action

The primary result of the action of aluminum triacrylate is the enhancement of the properties of the elastomers in which it is used. This includes an increase in tensile strength, modulus, hardness, elongation-at-break, and abrasion resistance . These improvements make the elastomers more durable and cost-effective .

Action Environment

The action of aluminum triacrylate is influenced by the environment in which it is used. For instance, in the process of photopolymerization, followed by annealing, the shape of the ceramic can be maintained for further use in molding using stereolithographic 3D printing . The environment’s temperature also plays a role, as the highest shrinkage of a ceramic product occurs in the range of 200–400°C .

Análisis Bioquímico

Biochemical Properties

Aluminum triacrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, aluminum triacrylate can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can lead to changes in enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved. Additionally, aluminum triacrylate can bind to proteins, altering their structure and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of aluminum triacrylate on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to aluminum triacrylate can lead to increased oxidative stress in cells, resulting in the activation of signaling pathways related to stress responses . This compound can also alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell survival . Furthermore, aluminum triacrylate can disrupt cellular metabolism by interfering with metabolic enzymes and pathways, leading to altered energy production and utilization.

Molecular Mechanism

At the molecular level, aluminum triacrylate exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific interaction . For instance, aluminum triacrylate can inhibit the activity of enzymes involved in DNA repair, leading to increased DNA damage and genomic instability . Additionally, aluminum triacrylate can activate signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of aluminum triacrylate can change over time in laboratory settings. Studies have shown that the stability and degradation of aluminum triacrylate can influence its long-term effects on cellular function . For example, prolonged exposure to aluminum triacrylate can lead to the accumulation of oxidative damage in cells, resulting in decreased cell viability and function . Additionally, the degradation products of aluminum triacrylate can have different biochemical properties, further influencing its effects on cells and tissues over time .

Dosage Effects in Animal Models

The effects of aluminum triacrylate vary with different dosages in animal models. At low doses, aluminum triacrylate may have minimal effects on cellular function and overall health. At higher doses, it can lead to toxic or adverse effects, such as increased oxidative stress, inflammation, and tissue damage . Studies have also shown that there may be threshold effects, where a certain dosage level leads to a significant increase in adverse effects . It is important to carefully consider the dosage when studying the effects of aluminum triacrylate in animal models to avoid potential toxicity.

Metabolic Pathways

Aluminum triacrylate is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, aluminum triacrylate can inhibit the activity of enzymes involved in the citric acid cycle, leading to decreased energy production and altered metabolic homeostasis . Additionally, aluminum triacrylate can affect the levels of metabolites involved in oxidative stress responses, further influencing cellular function and health .

Transport and Distribution

The transport and distribution of aluminum triacrylate within cells and tissues are critical for understanding its effects on cellular function. Aluminum triacrylate can be transported into cells through various transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The distribution of aluminum triacrylate within cells can influence its interactions with biomolecules and its overall effects on cellular function .

Subcellular Localization

The subcellular localization of aluminum triacrylate is important for understanding its activity and function. Studies have shown that aluminum triacrylate can localize to specific compartments or organelles within cells, such as the cell wall, nucleus, and chloroplasts . This localization can be influenced by targeting signals or post-translational modifications that direct aluminum triacrylate to specific cellular locations . The subcellular localization of aluminum triacrylate can affect its interactions with biomolecules and its overall impact on cellular processes.

Métodos De Preparación

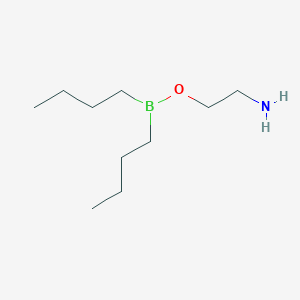

Synthetic Routes and Reaction Conditions: Aluminum triacrylate can be synthesized through several methods. One common approach involves the reaction of aluminum powder with acrylic acid. The reaction typically requires heating to around 100°C to facilitate the formation of the desired product. Additionally, aluminum foil pretreated with abrasive paper can be used as a source of aluminum . Copper shavings are sometimes added to speed up the reaction .

Industrial Production Methods: In industrial settings, aluminum triacrylate is often produced using aluminum isopropylate as a precursor. The isopropyl groups in aluminum isopropylate are replaced with acrylic groups through a reaction with acrylic acid . This method allows for the efficient production of aluminum triacrylate on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions: Aluminum triacrylate undergoes various chemical reactions, including polymerization, thermal decomposition, and reactions with other metal salts.

Common Reagents and Conditions:

Polymerization: The acrylate groups in aluminum triacrylate can undergo radical polymerization in the presence of a photoinitiator.

Thermal Decomposition: Upon heating, aluminum triacrylate decomposes, releasing acrylic acid and forming aluminum oxide.

Major Products Formed:

Polymerization: The major product is a polymer network that incorporates aluminum ions, which can be used in advanced materials.

Thermal Decomposition: The primary products are aluminum oxide and acrylic acid.

Comparación Con Compuestos Similares

Aluminum Isopropylate: Used as a precursor in the synthesis of aluminum triacrylate.

Aluminum Hydroxoacrylate: Another aluminum acrylate compound with similar properties.

Aluminum Oxide: A product of the thermal decomposition of aluminum triacrylate.

Uniqueness: Aluminum triacrylate is unique due to its ability to form polymer networks through radical polymerization. This property makes it particularly valuable in the production of advanced materials with specific mechanical and thermal properties. Its versatility in various applications, from 3D printing to biomedical devices, sets it apart from other aluminum compounds .

Propiedades

Número CAS |

15743-20-1 |

|---|---|

Fórmula molecular |

C3H4AlO2 |

Peso molecular |

99.04 g/mol |

Nombre IUPAC |

aluminum;prop-2-enoate |

InChI |

InChI=1S/C3H4O2.Al/c1-2-3(4)5;/h2H,1H2,(H,4,5); |

Clave InChI |

HKPJRGXAMFGTMD-UHFFFAOYSA-N |

SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Al+3] |

SMILES canónico |

C=CC(=O)O.[Al] |

| 15743-20-1 | |

Pictogramas |

Irritant; Environmental Hazard |

Números CAS relacionados |

79-10-7 (Parent) |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

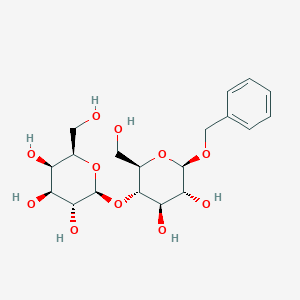

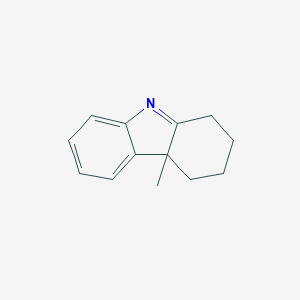

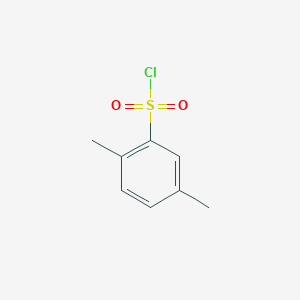

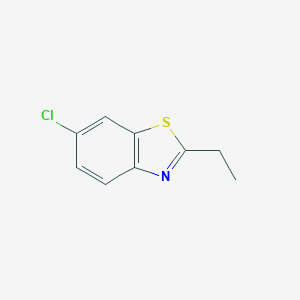

Feasible Synthetic Routes

Q1: How does aluminum triacrylate interact with ethylene propylene diene monomer (EPDM) and what are the downstream effects on the material properties?

A1: Aluminum triacrylate acts as a reactive filler in EPDM, leading to significant improvements in mechanical properties. [, ] It achieves this through two primary mechanisms:

- Ionic Crosslinking: Unlike conventional fillers like carbon black which primarily enhance physical crosslinking, aluminum triacrylate introduces ionic crosslinks within the EPDM matrix. [] This is due to the reactive acrylate groups of aluminum triacrylate.

- Enhanced Filler-Matrix Interaction: Aluminum triacrylate improves the interaction between the filler particles (including itself and any carbon black present) and the EPDM matrix. [] This leads to a more homogenous dispersion of fillers and contributes to the enhanced mechanical properties.

Q2: What is the impact of varying aluminum triacrylate loading on the curing characteristics of carbon black-filled EPDM?

A2: Increasing the loading of aluminum triacrylate in carbon black-filled EPDM influences the curing kinetics. [] This is because the combination of carbon black (promoting physical crosslinking) and aluminum triacrylate (introducing ionic crosslinking) results in a complex interplay of curing mechanisms. Studies using rheometers have shown that these altered curing characteristics are dose-dependent, meaning the specific changes in curing time and behavior will vary based on the amount of aluminum triacrylate added. []

Q3: How does the morphology of the EPDM composite change with the addition of aluminum triacrylate?

A3: Scanning electron microscope analysis of fractured surfaces reveals that aluminum triacrylate significantly alters the morphology of EPDM/carbon black composites. [] The presence of aluminum triacrylate, especially when used as a partial substitute for carbon black, leads to a more homogeneous dispersion of fillers within the EPDM matrix. [] This improved filler-matrix interaction is visually evident in the micrographs and contributes to the enhanced mechanical properties observed in these composites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)

![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)